molecular formula C9H15IO2 B3042470 8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane CAS No. 625114-56-9

8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane

Cat. No. B3042470
CAS RN: 625114-56-9
M. Wt: 282.12 g/mol
InChI Key: XULBVRAEWFBTMO-UHFFFAOYSA-N
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Description

8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane, also known as IMD, is a synthetic compound that has gained significant attention in the scientific community due to its unique structural properties and potential applications in various fields. IMD has a spirocyclic structure that contains an iodine atom and two ether groups, making it a versatile compound for various chemical reactions. In

Scientific Research Applications

Synthesis and Characterization

8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane serves as a versatile synthetic intermediate in the creation of complex molecular structures, particularly in the realm of spiroacetal systems. Its utility is highlighted in the flexible synthesis of enantiomerically pure dioxaspiro compounds, which are crucial in various chemical syntheses including those of pharmaceutical intermediates, liquid crystals, and insecticides. For example, the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one, derived from 1,4,9,12-tetraoxadispiro[4.2.4.2] tetradecane, showcases the compound's role in forming bifunctional synthetic intermediates through selective deketalization processes, significantly optimizing yield and reducing reaction time in comparison to traditional methods (Zhang Feng-bao, 2006).

Optical and Nonlinear Optical Properties

Research into the nonlinear optical properties of derivatives of this compound, such as 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), has demonstrated potential applications in optical devices. APDA, in particular, has been studied for its suitability in nonlinear optical devices due to its favorable optical properties and second harmonic generation capabilities. These findings support the development of frequency doublers for laser diodes in the blue region, marking a significant advancement in optical materials science (K. Kagawa et al., 1994).

Phase Equilibria in Sustainable Solvents

Investigations into the solubility and phase behavior of 1,4-dioxaspiro[4.5]decane derivatives, particularly 1,4-dioxaspiro[4.5]decane-2-methanol (protected glycerol), in sustainable solvents have provided insights into their potential applications in alternative chemical processes. This research offers foundational data for future work involving these compounds in processes such as telomerization and extraction, contributing to the design of more sustainable and efficient chemical reactions (Catarina I. Melo et al., 2012).

properties

IUPAC Name

8-(iodomethyl)-1,4-dioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IO2/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULBVRAEWFBTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CI)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of (1,4-dioxa-spiro[4.5]dec-8-yl)-methanol (1.60 g, 9.29 mmol) in methylene chloride (50 mL) was treated with 4-(dimethylamino)pyridine (1.26 g, 10.22 mmol) and p-toluenesulfonyl chloride (1.86 g, 9.75 mmol). The reaction mixture was stirred at 25° C. for 2 h, and was then washed with a saturated aqueous sodium bicarbonate solution (1×25 mL). The organic layer was dried over magnesium sulfate, filtered, and concentrated in vacuo. The resulting oil was dissolved in acetone (30 mL) and treated with sodium iodide (4.73 g, 31.53 mmol). The reaction was heated under reflux for 2 h, cooled to 25° C., and then concentrated in vacuo. The resulting residue was suspended in ethyl acetate (50 mL), washed with water (2×15 mL), dried over magnesium sulfate, filtered, and concentrated in vacuo. Biotage chromatography (FLASH 40S, Silica, 19/1 hexanes/ethyl acetate) afforded 8-iodomethyl-1,4-dioxa-spiro[4.5]decane (2.32 g, 88.6%) as a colorless oil.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.26 g
Type
catalyst
Reaction Step One
Quantity
4.73 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane
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8-(Iodomethyl)-1,4-dioxaspiro[4.5]decane

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